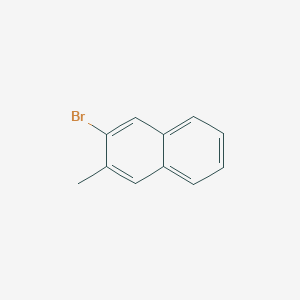

2-Bromo-3-methylnaphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis

Naphthalene derivatives are crucial intermediates in the synthesis of a diverse array of chemical products. wiley.com They are foundational in the production of polymers, paints, and pharmaceuticals. ijrpr.com For instance, naproxen, a well-known nonsteroidal anti-inflammatory drug, is a naphthalene derivative. ijrpr.com The development of regioselective synthesis methods for polysubstituted naphthalenes is a significant area of research due to their wide-ranging applications in the pharmaceutical and agrochemical industries. nih.gov Furthermore, these derivatives are integral to the creation of advanced materials with specific optical and electronic properties. nih.gov

Principles of Halogenation in Polycyclic Aromatic Systems

Halogenation is a key functionalization strategy for polycyclic aromatic hydrocarbons like naphthalene. The introduction of a halogen atom, such as bromine, creates a site for further chemical reactions, making halogenated naphthalenes versatile building blocks in organic synthesis. dergipark.org.tr The position of halogenation on the naphthalene ring is influenced by the presence of other substituents and the reaction conditions. libretexts.org In polycyclic aromatic systems, halogenation can alter the electronic properties of the molecule, impacting its reactivity and potential applications. mpg.de For example, halogenation can lead to a decrease in the HOMO-LUMO gap, which is a desirable property for developing new organic electron-conducting materials. mpg.de The interaction between environmental PAHs and halogen-containing compounds can also lead to the formation of halogenated PAHs. encyclopedia.pub

Contextualizing 2-Bromo-3-methylnaphthalene within Substituted Naphthalene Scaffolds

This compound is a specific substituted naphthalene that features both a bromine atom and a methyl group attached to the naphthalene core. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis. The bromine atom at the 2-position provides a reactive site for various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecules. The methyl group at the 3-position can influence the electronic environment of the naphthalene ring system, thereby affecting the reactivity of the bromine atom. vulcanchem.com This compound is a key precursor for the synthesis of other naphthalene derivatives, including 2-bromo-3-(bromomethyl)naphthalene (B8671974). dergipark.org.trresearchgate.net

Physicochemical Properties of this compound

The distinct characteristics of this compound are defined by its fundamental physical and chemical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 939-15-1 chemicalbook.com |

| Molecular Formula | C₁₁H₉Br vulcanchem.com |

| Molecular Weight | 221.09 g/mol vulcanchem.com |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Manufacturing Processes

The creation of this compound can be achieved through various synthetic pathways, with the Sandmeyer reaction being a prominent method.

The Sandmeyer Reaction: A Key Synthetic Route

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts, which are typically generated in situ from an aryl amine. wikipedia.orgbyjus.com This reaction provides a versatile means to introduce a bromine atom onto an aromatic ring. wikipedia.org The general process involves the diazotization of a primary aromatic amine with nitrous acid, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide. byjus.combohrium.com In the context of this compound synthesis, the starting material would be 3-methyl-2-naphthylamine.

Alternative Synthetic Approaches

While the Sandmeyer reaction is a primary route, other methods for the synthesis of brominated naphthalenes exist. Direct bromination of 2-methylnaphthalene (B46627) can also yield brominated products, although the regioselectivity can be a challenge. acs.org For instance, the bromination of 2-methylnaphthalene can lead to the formation of 1-bromo-2-methylnaphthalene (B105000). rsc.org Another approach involves the photobromination of dimethylnaphthalenes with N-bromosuccinimide (NBS) to produce bis(bromomethyl)arenes. oup.com

Purification and Characterization

Following synthesis, purification of this compound is crucial to remove byproducts and unreacted starting materials. Common purification techniques include column chromatography and recrystallization. researchgate.netsmolecule.com Characterization of the purified compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity. researchgate.netoup.comjcu.edu

Chemical Reactivity and Derivative Formation

The bromine atom in this compound is the key to its reactivity, enabling a variety of important chemical transformations.

Cross-Coupling Reactions

This compound is a valuable substrate in several palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov this compound can serve as the organohalide partner in these reactions, allowing for the formation of a new carbon-carbon bond at the 2-position of the naphthalene ring. chemrxiv.orgnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups.

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While specific examples with this compound are not prevalent in the provided search results, brominated naphthalenes are generally suitable substrates for this type of reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction provides a direct method for synthesizing aryl amines. wikipedia.org this compound can be used as the aryl halide component to introduce an amino group at the 2-position of the naphthalene core. beilstein-journals.orgd-nb.info

Synthesis of Other Naphthalene Derivatives

This compound serves as a precursor for the synthesis of other functionalized naphthalene derivatives. For example, it can be converted to 2-bromo-3-(bromomethyl)naphthalene through radical bromination with N-bromosuccinimide (NBS). dergipark.org.tr This transformation introduces a second reactive site, further expanding the synthetic utility of the molecule.

Applications in Materials Science and Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in the development of new materials and potential therapeutic agents.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

Naphthalene derivatives are of interest in materials science for their potential use in electronic devices. nih.gov Halogenated naphthalenes, such as 2-bromo-6-fluoronaphthalene, are used as building blocks for synthesizing semiconducting materials for OLEDs. ossila.com The introduction of fluorine and bromine can influence the electronic properties and intermolecular interactions, which are crucial for charge transport and device performance. ossila.com While direct applications of this compound in OLEDs are not explicitly detailed, its role as a precursor to more complex naphthalene structures suggests its potential contribution in this area. unit.no

Building Block in Medicinal Chemistry

Naphthalene derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. thieme-connect.comacs.org The ability to functionalize the naphthalene scaffold through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings makes compounds like this compound valuable starting materials in the synthesis of pharmacologically active molecules. bohrium.comsmolecule.com For instance, it can be a precursor in the synthesis of potential anti-malarial drugs. arkat-usa.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYUUWGCGPVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298366 | |

| Record name | 2-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-15-1 | |

| Record name | 939-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Methylnaphthalene and Its Direct Derivatives

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom onto a methylnaphthalene scaffold. These approaches can be categorized into electrophilic aromatic substitution, which targets the aromatic ring, and radical bromination, which targets the benzylic position of the methyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. pearson.com In the case of naphthalene (B1677914), electrophilic attack preferentially occurs at the C1 (α) position due to the greater stability of the resulting carbocation intermediate compared to attack at the C2 (β) position. pearson.com For substituted naphthalenes like 2-methylnaphthalene (B46627), the regiochemical outcome is dictated by the electronic properties of the existing substituent and the inherent reactivity of the naphthalene core.

The methyl group at the C2 position is an activating, ortho-, para-directing group. However, the inherent preference for α-substitution in the naphthalene ring system is a dominant factor. Consequently, the electrophilic bromination of 2-methylnaphthalene with molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), primarily yields 1-bromo-2-methylnaphthalene (B105000). chegg.com The attack occurs at the most activated α-position adjacent to the methyl group.

| Substrate | Reagent | Catalyst | Major Product | Reference |

| 2-Methylnaphthalene | Br₂ | FeBr₃ | 1-Bromo-2-methylnaphthalene | chegg.com |

This interactive table summarizes the primary outcome of the electrophilic aromatic bromination of 2-methylnaphthalene.

The formation of 2-bromo-3-methylnaphthalene via this direct electrophilic attack on 2-methylnaphthalene is not a favored pathway. The C3 position is a β-position and is less activated for electrophilic attack than the C1 position. Therefore, alternative strategies are required to synthesize this specific isomer.

Radical bromination provides a method for functionalizing the alkyl side chain of an aromatic compound, a process known as benzylic bromination. libretexts.org This reaction proceeds via a free-radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.com This pathway does not yield this compound directly from 2-methylnaphthalene but rather its derivative, 2-(bromomethyl)naphthalene, or can be used to functionalize the methyl group of this compound itself.

The reaction of methylnaphthalenes with molecular bromine under photochemical conditions (e.g., UV or visible light irradiation) can lead to side-chain bromination. oup.comacs.org This method generates bromine radicals that abstract a benzylic hydrogen from the methyl group, initiating a radical chain reaction. acs.org While effective, photothermal bromination with molecular bromine can sometimes result in modest yields of around 50% for compounds like 2-(bromomethyl)naphthalene and may require challenging purification procedures. oup.com Studies on various dimethylnaphthalenes have shown that photobromination with molecular bromine leads almost exclusively to side-chain substituted products, with less than 5% of the bromine substituting on the naphthalene ring. acs.org

A more controlled and widely used method for benzylic bromination involves N-Bromosuccinimide (NBS) as the brominating agent, typically in a nonpolar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as light or benzoyl peroxide. dergipark.org.trresearchgate.net The key advantage of NBS is that it maintains a very low concentration of molecular bromine in the reaction mixture, which favors the radical substitution pathway and suppresses competitive electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com

This method is highly effective for converting 2-methylnaphthalene into 2-(bromomethyl)naphthalene. prepchem.com Furthermore, NBS is the reagent of choice for synthesizing 2-bromo-3-(bromomethyl)naphthalene (B8671974) from this compound, demonstrating its utility in producing direct derivatives. dergipark.org.trresearchgate.net

| Substrate | Reagent | Initiator | Product | Yield | Reference |

| 2-Methylnaphthalene | NBS in CCl₄ | Azo-bis-isobutyronitrile | 2-(Bromomethyl)naphthalene | 60% | prepchem.com |

| This compound | NBS | Not specified | 2-Bromo-3-(bromomethyl)naphthalene | High | dergipark.org.trresearchgate.net |

This interactive table presents examples of NBS-mediated benzylic bromination reactions on naphthalene substrates.

The regioselectivity of bromination reactions can be influenced by the presence of catalysts. In electrophilic aromatic bromination, Lewis acids and solid acid catalysts are known to affect the isomeric distribution of products by activating the bromine and interacting with the substrate. mdpi.comresearchgate.net For instance, the use of different solid catalysts in the dibromination of naphthalene can selectively favor the formation of either 1,4-dibromonaphthalene or 1,5-dibromonaphthalene. mdpi.com

While acid catalysis has been reported for NBS ring brominations, mdma.ch the influence of catalysts on the regioselectivity of benzylic bromination is less commonly the focus. Specific studies detailing the use of lanthanum acetate as a catalyst to influence the regioselectivity in the benzylic bromination of 2-methylnaphthalene are not widely available in the surveyed scientific literature. Lanthanum and its compounds are known to catalyze various organic reactions, but their application in this specific transformation is not prominently documented. wikipedia.org

Radical Bromination of 2-Methylnaphthalene

Indirect Synthetic Routes via Precursor Transformations

Given the difficulty of synthesizing this compound via direct electrophilic bromination of 2-methylnaphthalene, indirect routes starting from different precursors are often employed. These multi-step sequences allow for the precise installation of the bromo and methyl groups at the desired 2- and 3-positions.

One reported synthesis starts from 3-methylnaphthalen-2-ol. researchgate.net This precursor already contains the required carbon skeleton with functional groups at the C2 and C3 positions. Transformation of the hydroxyl group into a bromide provides a direct pathway to the target molecule.

Another approach reported in 1986 involves the bromination of a cyclopentadiene adduct of 2-methylnaphthalene to synthesize this compound. dergipark.org.trresearchgate.net This strategy uses a Diels-Alder reaction to temporarily protect one of the rings, allowing for more controlled functionalization of the other.

A more recent, metal-free approach begins with naphthalene itself. dergipark.org.trresearchgate.net This multi-step synthesis involves:

A Birch reduction of naphthalene to prepare 1,4-dihydronaphthalene (B28168).

Reaction with dichlorocarbene to form a cyclopropane-fused intermediate.

Treatment with a base to yield 1H-cyclopropa[b]naphthalene.

Ring-opening of the cyclopropane (B1198618) ring via bromination with molecular bromine (Br₂), which ultimately yields 2-bromo-3-(bromomethyl)naphthalene. This method provides a derivative that can be subsequently converted if needed. dergipark.org.trresearchgate.net This synthetic sequence is noted for being modular, low-cost, and providing higher yields compared to some previously reported syntheses. researchgate.net

Synthesis via Naphthocyclopropenes

A notable and efficient pathway to a direct derivative, 2-bromo-3-(bromomethyl)naphthalene, utilizes a naphthocyclopropene intermediate. This method begins with naphthalene and proceeds through a series of transformations to generate the target structure. dergipark.org.trresearchgate.net

The synthesis of the key intermediate, 1H-cyclopropa[b]naphthalene, is a multi-step process that starts from naphthalene. dergipark.org.trresearchgate.net The sequence is as follows:

Birch Reduction : Naphthalene is first subjected to a Birch reduction to yield 1,4-dihydronaphthalene. dergipark.org.trresearchgate.net

Dichlorocarbene Addition : The resulting 1,4-dihydronaphthalene reacts with dichlorocarbene, which is generated in situ from chloroform and potassium tert-butoxide (t-BuOK). This step forms 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene. dergipark.org.trresearchgate.netdergipark.org.tr

Aromatization : The dichlorinated intermediate is then treated with t-BuOK to furnish the key aromatic intermediate, 1H-cyclopropa[b]naphthalene. dergipark.org.trresearchgate.netdergipark.org.tr

The final step in this pathway involves the cleavage of the three-membered ring of the 1H-cyclopropa[b]naphthalene intermediate. researchgate.net This is achieved through bromination with molecular bromine (Br₂). dergipark.org.trresearchgate.net The reaction of 1H-cyclopropa[b]naphthalene with bromine in carbon tetrachloride (CCl₄) under reflux conditions leads to the ring-opening of the cyclopropane moiety. dergipark.org.tr This process yields 2-bromo-3-(bromomethyl)naphthalene, a direct derivative, in high yield. dergipark.org.trresearchgate.net The easy cleavage of the strained three-membered ring by electrophiles like bromine is a key feature of cycloproparene chemistry. researchgate.net

Table 1: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene via Naphthocyclopropene

| Step | Starting Material | Reagents | Product | Yield |

|---|

Synthesis from 3-Methylnaphthalen-2-ol Derivatives

An alternative approach to synthesizing derivatives of this compound starts from 3-methylnaphthalen-2-ol. In 2016, a three-step synthesis of 2-bromo-3-(bromomethyl)naphthalene was reported using commercially available 3-methylnaphthalen-2-ol as the starting material. dergipark.org.trresearchgate.net This method provides another route to the brominated methylnaphthalene framework. researchgate.net

Multi-step Sequences for Brominated Methylnaphthalene Derivatives

Historically, multi-step sequences have been employed to generate these compounds. In 1986, a synthesis of this compound was reported that involved the bromination of a cyclopentadiene adduct of 2-methylnaphthalene. dergipark.org.trresearchgate.net The resulting this compound could then be subjected to further reactions, such as radical bromination using N-bromosuccinimide (NBS), to yield the derivative 2-bromo-3-(bromomethyl)naphthalene. dergipark.org.trresearchgate.net

Methodological Advancements in this compound Synthesis

Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols.

Transition Metal-Free Synthetic Protocols

The synthesis pathway proceeding through the 1H-cyclopropa[b]naphthalene intermediate represents an efficient, transition metal-free method for preparing 2-bromo-3-(bromomethyl)naphthalene from naphthalene. dergipark.org.trresearchgate.netdergipark.org.tr This approach is noted for being modular, low-cost, and rapid. dergipark.org.trdergipark.org.tr It provides a significant improvement in yield compared to previously reported syntheses and avoids the use of transition metal catalysts. researchgate.netdergipark.org.tr

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1H-Cyclopropa[b]naphthalene |

| 1,4-dihydronaphthalene |

| Chloroform |

| Potassium tert-butoxide |

| 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene |

| Bromine |

| Carbon tetrachloride |

| 2-Bromo-3-(bromomethyl)naphthalene |

| 3-Methylnaphthalen-2-ol |

| 2-Methylnaphthalene |

Modular and Cost-Effective Approaches

A notable advancement in the synthesis of 2-bromo-3-(bromomethyl)naphthalene, a direct derivative of this compound, is a transition metal-free approach that begins with naphthalene. dergipark.org.trresearchgate.net This method is distinguished by its modularity and cost-effectiveness, utilizing readily available and inexpensive starting materials. dergipark.org.trresearchgate.net The synthetic sequence is designed in a stepwise manner, allowing for flexibility and the potential to create a variety of naphthalene-based building blocks. dergipark.org.trresearchgate.net

The process commences with the Birch reduction of naphthalene to produce 1,4-dihydronaphthalene. dergipark.org.trresearchgate.net This intermediate then reacts with dichlorocarbene, generated in situ from chloroform and potassium tert-butoxide, to form a dichlorocyclopropane derivative. dergipark.org.tr Subsequent treatment with potassium tert-butoxide yields the key intermediate, 1H-cyclopropa[b]naphthalene. dergipark.org.trresearchgate.net The final step involves the ring-opening of the cyclopropane ring via bromination with molecular bromine (Br2), which results in the formation of 2-bromo-3-(bromomethyl)naphthalene. dergipark.org.trresearchgate.net

This synthetic route is considered cost-effective due to its avoidance of expensive transition metal catalysts. dergipark.org.trresearchgate.net The reagents used, such as naphthalene, chloroform, potassium tert-butoxide, and bromine, are common and relatively inexpensive bulk chemicals. The modular nature of this synthesis allows for the potential generation of diverse derivatives by modifying the reaction conditions or introducing different reagents at various stages. dergipark.org.trresearchgate.net

A summary of the key reagents in this cost-effective synthesis is presented below:

| Reagent/Starting Material | Role in Synthesis |

| Naphthalene | Initial Substrate |

| Sodium/Lithium in liquid NH3 | Birch Reduction |

| Chloroform (CHCl3) | Dichlorocarbene Source |

| Potassium tert-butoxide (t-BuOK) | Base for Carbene Generation and Elimination |

| Molecular Bromine (Br2) | Brominating Agent for Ring Opening |

Reactivity and Advanced Functionalization of 2 Bromo 3 Methylnaphthalene

Carbon-Bromine Bond Activation Strategies

The C-Br bond in 2-Bromo-3-methylnaphthalene can be activated through several key strategies, primarily involving nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer a direct pathway to replace the bromine atom with a variety of nucleophiles. libretexts.org In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom bonded to the bromine. libretexts.org The reaction can proceed through different mechanisms, such as S_N1 or S_N2, depending on the reaction conditions and the structure of the substrate. libretexts.org For aryl halides like this compound, direct S_N1 and S_N2 reactions are generally difficult due to the high energy required to break the C-Br bond, which has partial double bond character, and the steric hindrance of the aromatic ring.

However, under specific conditions, such as solvolysis where the solvent acts as the nucleophile, substitution can occur, often involving a carbocation intermediate. pearson.comyoutube.com The stability of the resulting carbocation is a key factor in these transformations. pearson.com The cleavage of the C-Br bond in aromatic halides is often the initial, rate-determining step, leading to the formation of an aryl radical and a bromide anion. mdpi.com This reactive intermediate can then engage with other species in the reaction mixture. The synthetic potential of this compound is significant, as the carbon-halogen bond allows for a variety of coupling and substitution reactions under different conditions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the functionalization of aryl halides. These reactions provide highly efficient and selective methods for forming C-C and C-N bonds under relatively mild conditions. numberanalytics.com

Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis, allowing for the versatile functionalization of bromo-naphthalene scaffolds. bohrium.comnih.govresearchgate.net These reactions typically involve a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the catalyst. numberanalytics.comwikipedia.orgnih.gov

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org The process uses a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov For instance, sterically hindered phosphine ligands like XPhos and bidentate ligands such as BINAP have proven effective in these couplings. nih.govchemspider.com The reaction is tolerant of a wide range of functional groups and can be used with various amines, including primary and secondary amines. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is valued for its mild conditions, low toxicity of reagents, and broad substrate scope. nih.gov It can be used to couple this compound with various aryl, heteroaromatic, alkyl, and alkenyl boronic acids or esters to synthesize more complex biaryl and other substituted naphthalene (B1677914) structures. wikipedia.orgnih.govresearchgate.net

Heck Reaction (C-C Bond Formation): The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. numberanalytics.comwikipedia.org This reaction offers a direct method for the vinylation of aryl halides like this compound. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org The reaction generally exhibits high regio- and stereoselectivity. numberanalytics.com

Table 1: Overview of Palladium-Catalyzed Reactions for this compound Functionalization

| Reaction Name | Bond Formed | Typical Coupling Partner | Key Features | References |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Primary or Secondary Amines | Requires phosphine ligands and a base; versatile for synthesizing aryl amines. | wikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | C-C | Organoboron compounds (e.g., boronic acids) | Mild conditions, low toxicity, broad substrate scope. | wikipedia.orgnih.gov |

| Heck Reaction | C-C (alkenylation) | Alkenes | Forms substituted alkenes with high selectivity. | numberanalytics.comwikipedia.org |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel is particularly effective in coupling reactions involving aryl methyl ethers and can be used for the asymmetric cross-coupling of racemic electrophiles. mit.edunih.gov

In nickel-catalyzed asymmetric cross-couplings, chiral ligands are employed to control the stereochemistry of the product. For example, nickel/pybox catalyst systems have been successfully used in the asymmetric coupling of racemic secondary electrophiles with organozinc reagents. mit.edu These methods allow for the synthesis of enantioenriched products from racemic starting materials. mit.edu Nickel catalysis can also be applied to the reductive decarboxylative coupling of malonic acid derivatives with aryl halides, providing access to valuable chiral aryl esters with high efficiency and enantioselectivity. chemrxiv.org

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. Transition metal-catalyzed cyanation reactions provide an efficient means to introduce a nitrile group onto an aromatic ring. Nickel-catalyzed cyanation of aryl halides using zinc cyanide (Zn(CN)₂) is an effective method for synthesizing aryl nitriles. organic-chemistry.org This approach demonstrates good functional group tolerance. organic-chemistry.org

An alternative, innovative method involves the reductive cyanation of halides using carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the sources for the carbon and nitrogen atoms of the cyano group, respectively. google.com This reaction is mediated by a transition metal catalyst and a reducing agent, avoiding the use of highly toxic cyanide reagents. google.com

The difluoromethyl (CF₂H) group is increasingly important in medicinal chemistry due to its unique electronic properties. Recent advances have led to the development of efficient methods for the late-stage difluoromethylation of aryl halides. rsc.orgrsc.org

Palladium-catalyzed difluoromethylation of aryl bromides can be achieved using reagents like TMSCF₂H. rsc.org The choice of catalyst and ligand, such as BrettPhos, is critical for the success of these reactions, particularly with electron-rich and electron-neutral substrates. rsc.org Another powerful strategy combines nickel and photoredox catalysis for the cross-electrophile coupling of aryl halides with a difluoromethyl source like bromodifluoromethane. This dual catalytic system operates at room temperature and tolerates a wide range of functional groups. rsc.org

Table 2: Advanced Functionalization Reactions of Aryl Bromides

| Transformation | Catalyst System | Reagent/Coupling Partner | Key Advantage | References |

|---|---|---|---|---|

| Asymmetric Cross-Coupling | Nickel/Chiral Ligand (e.g., pybox) | Organozinc reagents | Creates enantioenriched products from racemic starting materials. | mit.edu |

| Cyanation | Nickel | Zn(CN)₂ | Efficient synthesis of aryl nitriles with good functional group tolerance. | organic-chemistry.org |

| Difluoromethylation | Palladium or Nickel/Photoredox | TMSCF₂H or BrCF₂H | Introduces the valuable CF₂H group under mild conditions. | rsc.org |

Mechanistic Principles of Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds, where aryl halides like this compound serve as key electrophilic partners. chemscene.comresearchgate.net These reactions are central to modern synthetic chemistry, providing efficient routes to complex molecules. researchgate.netrsc.orgopenscience.fr The underlying mechanistic principles generally revolve around a catalytic cycle involving the transition metal, most commonly palladium or nickel. tcichemicals.comlibretexts.org

The catalytic cycle typically initiates with an oxidative addition step. libretexts.org In this stage, the low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. libretexts.org This process involves the metal losing two electrons, resulting in its oxidation (e.g., to Pd(II)) and the formation of an organometallic intermediate where the naphthalene moiety and the bromide are now bonded to the metal center. libretexts.org

Following oxidative addition, the specific pathway depends on the nature of the coupling reaction. In Suzuki-Miyaura or Stille couplings, a transmetalation step occurs. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron or organotin compound) to the transition metal center, displacing the halide.

The final key step is reductive elimination . libretexts.org In this stage, the two organic groups bound to the metal center couple to form a new carbon-carbon bond, and the product is expelled from the coordination sphere of the metal. libretexts.org This step regenerates the original low-valent state of the transition metal catalyst (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.org In some reactions, such as the Heck reaction, the mechanism involves migratory insertion of an alkene followed by a beta-hydride elimination step. libretexts.org

| Mechanistic Step | Description | Role in Catalysis |

|---|---|---|

| Oxidative Addition | Insertion of the transition metal (e.g., Pd(0)) into the C-Br bond of this compound, forming a new organometallic complex (e.g., Pd(II)). libretexts.org | Activates the aryl halide for subsequent coupling. |

| Transmetalation | Transfer of an organic ligand from another metallic reagent (e.g., organoboron) to the catalyst's metal center. | Introduces the second coupling partner. |

| Reductive Elimination | Formation of a new C-C bond between the two organic ligands on the metal center, releasing the final product and regenerating the catalyst. libretexts.org | Completes the coupling and closes the catalytic cycle. |

Organometallic Reactions

The carbon-bromine bond in this compound is susceptible to transformation into a highly nucleophilic carbon-metal bond, creating potent organometallic reagents. chemistrytalk.orgmsu.edu These reagents effectively reverse the polarity of the functional carbon atom from electrophilic to nucleophilic, making them invaluable in synthesis for forming new carbon-carbon bonds. libretexts.org

One of the most common applications is the formation of a Grignard reagent. chemistrytalk.orgchemicalnote.com This is achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The magnesium inserts into the carbon-bromine bond to yield 2-magnesiobromide-3-methylnaphthalene. The resulting C-Mg bond is highly polar, imparting significant carbanionic character to the naphthalene carbon, which allows it to act as a strong nucleophile and base. chemistrytalk.orgmsu.edu

Similarly, an organolithium reagent can be prepared by treating this compound with two equivalents of lithium metal. msu.edulibretexts.org This reaction results in the formation of 2-lithio-3-methylnaphthalene and lithium bromide. libretexts.org Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. msu.edu Both types of organometallic intermediates are highly reactive towards a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols and carboxylic acids, respectively. libretexts.orgchemicalnote.com

Electroreductive Carbon-Bromine Cleavage

The carbon-bromine bond in halogenated aromatic compounds can be cleaved through electrochemical reduction. unimore.it This process is of interest for both synthetic applications and environmental remediation. unimore.itosti.gov The electrochemical reduction of a closely related compound, 1-bromo-2-methylnaphthalene (B105000), provides insight into the likely mechanism for this compound. unimore.it

Stepwise Mechanism: The initially formed radical anion is a distinct, transient intermediate. It subsequently undergoes the cleavage of the C-Br bond, releasing a bromide anion and forming a 3-methyl-2-naphthyl radical. unimore.it

Concerted Mechanism: The electron transfer and the C-Br bond cleavage occur simultaneously in a single step, directly yielding the aryl radical and the bromide anion without the formation of an intermediate radical anion. unimore.it

Computational studies on 1-bromo-2-methylnaphthalene suggest that the dissociation of the carbon-bromine bond follows a stepwise mechanism after the initial electron uptake. osti.gov The resulting aryl radical can then undergo further reactions, such as dimerization. unimore.it

Functionalization of the Methyl Group

The methyl group at the 3-position of this compound offers a secondary site for chemical modification, distinct from the reactivity of the aryl bromide.

Regioselective Benzylic Halogenation to Yield Bromomethyl Derivatives (e.g., 2-Bromo-3-(bromomethyl)naphthalene)

The methyl group can be selectively halogenated at the benzylic position without affecting the aryl bromide. The synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) is a key transformation, as this product serves as a versatile building block for further functionalization. dergipark.org.trresearchgate.net This reaction is typically achieved via a radical bromination mechanism. dergipark.org.tr

A common and effective method involves reacting this compound with N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator such as azo-bis-isobutyronitrile (AIBN) or under photochemical conditions. prepchem.com The initiator facilitates the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group to generate a benzylic radical. This radical is stabilized by resonance with the naphthalene ring system. The benzylic radical then reacts with another molecule of NBS to form the desired 2-bromo-3-(bromomethyl)naphthalene and a succinimidyl radical, which continues the chain reaction. An alternative, high-yield (97%) synthesis involves the bromination of 1H-cyclopropa[b]naphthalene with molecular bromine (Br₂). dergipark.org.tr

Conversion to Carbonyl Compounds (e.g., Aldehydes)

The methyl group of this compound can be oxidized to form the corresponding aldehyde, 2-bromo-3-naphthaldehyde. This transformation can be accomplished through various synthetic routes. One common strategy involves the initial benzylic bromination to 2-bromo-3-(bromomethyl)naphthalene, as described previously. chemicalbook.com The resulting bromomethyl derivative can then be converted to the aldehyde through methods like the Sommelet reaction or by oxidation with reagents such as dimethyl sulfoxide (B87167) (DMSO) in the Kröhnke oxidation.

Synthesis of Hydroxymethyl and Carboxylic Acid Derivatives

Further functionalization of the methyl group allows for the synthesis of alcohol and carboxylic acid derivatives.

The hydroxymethyl derivative, (2-bromo-3-naphthalenyl)methanol, can be prepared from 2-bromo-3-(bromomethyl)naphthalene via a nucleophilic substitution reaction. Hydrolysis of the bromomethyl compound, for example, by reaction with an aqueous base or a carboxylate salt followed by hydrolysis, yields the corresponding alcohol.

The synthesis of 2-bromo-3-naphthoic acid can be achieved by the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can directly convert the methyl group to a carboxylic acid. Alternatively, the aldehyde (2-bromo-3-naphthaldehyde) can be oxidized to the carboxylic acid using milder reagents like silver oxide (Tollens' reagent) or sodium chlorite. Liquid-phase oxidation using transition metal catalysts, such as cobalt or manganese salts in the presence of a bromide source, is also an effective method for converting methylnaphthalenes to naphthoic acids. google.com

Compound Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₁H₉Br | 221.10 |

| 2-Bromo-3-(bromomethyl)naphthalene | C₁₁H₈Br₂ | 299.99 |

| 2-Bromo-3-naphthaldehyde | C₁₁H₇BrO | 235.08 |

| (2-Bromo-3-naphthalenyl)methanol | C₁₁H₉BrO | 237.09 |

| 2-Bromo-3-naphthoic acid | C₁₁H₇BrO₂ | 251.08 |

Cascade and Cyclization Reactions Utilizing this compound Scaffolds

The rigid, planar structure of the naphthalene core, combined with the strategically positioned bromo and methyl functionalities, makes this compound a valuable substrate for cascade and cyclization reactions. These reactions allow for the rapid construction of complex, fused-ring systems, which are of significant interest in materials science and medicinal chemistry. The presence of the bromine atom at the 2-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, which can initiate a cascade of bond-forming events. Concurrently, the methyl group at the 3-position can influence the regioselectivity of these cyclizations and can itself be a site for further functionalization.

A primary strategy for achieving cyclization involves an initial cross-coupling reaction, such as a Sonogashira or Heck reaction, at the C-Br bond to introduce a tether containing an unsaturated moiety (e.g., an alkyne or an alkene). This newly introduced group is then poised to react with the naphthalene core or a neighboring group in an intramolecular fashion, leading to the formation of a new ring.

Palladium-Catalyzed Annulation with Alkynes

One of the most powerful methods for constructing polycyclic aromatic systems from this compound is through palladium-catalyzed annulation with internal alkynes. In this type of reaction, both the aryl halide and one of the alkyne carbons are incorporated into the newly formed ring.

A representative example is the reaction of this compound with an unsymmetrical alkyne like 1-phenyl-1-propyne. The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular C-H activation or a related cyclization pathway leads to the fused aromatic product. The regioselectivity of the alkyne insertion is often governed by a combination of steric and electronic factors.

Interactive Data Table: Palladium-Catalyzed Annulation of this compound with Alkynes

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Diphenylacetylene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Toluene | 110 | 1,2-Diphenyl-3-methylaceanthrylene | 85 |

| 2 | 1-Phenyl-1-propyne | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 120 | 1-Methyl-2-phenyl-3-methylaceanthrylene | 78 |

| 3 | Di(p-tolyl)acetylene | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane | 100 | 1,2-Di(p-tolyl)-3-methylaceanthrylene | 92 |

| 4 | 1,2-Di(4-methoxyphenyl)ethyne | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 130 | 1,2-Bis(4-methoxyphenyl)-3-methylaceanthrylene | 88 |

Intramolecular Heck Reaction for the Synthesis of Fused Carbocycles

The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic and polycyclic compounds. wikipedia.orgorganicreactions.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org For this compound, this can be achieved by first introducing an alkenyl chain at a position ortho to the bromine, typically via a prior coupling reaction or by functionalization of the methyl group.

For instance, if an allyl group is introduced at the 1-position of the naphthalene ring, the resulting substrate can undergo an intramolecular Heck reaction to form a five-membered ring fused to the naphthalene core. The reaction proceeds through oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and release the cyclized product. wikipedia.orglibretexts.org

Interactive Data Table: Intramolecular Heck Cyclization of this compound Derivatives

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 1-Allyl-2-bromo-3-methylnaphthalene | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | Acetonitrile | 80 | 4-Methyl-1,2-dihydrocyclopenta[a]naphthalene | 75 |

| 2 | 2-Bromo-3-methyl-1-(but-3-en-1-yl)naphthalene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 100 | 5-Methyl-2,3-dihydro-1H-benzo[f]indene | 68 |

| 3 | 2-Bromo-3-(pent-4-en-1-yl)naphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 6-Methyl-1,2,3,4-tetrahydrophenanthrene | 82 |

Sonogashira Coupling Followed by Intramolecular Cyclization

A versatile two-step, one-pot process for synthesizing fused heterocycles involves an initial Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. The resulting 2-alkynyl-3-methylnaphthalene derivative can then undergo an intramolecular cyclization to form a variety of fused heterocyclic systems, such as benzonaphthofurans or benzonaphthothiophenes.

For example, coupling with an o-hydroxyphenylacetylene would yield a 2-(o-hydroxyphenylethynyl)-3-methylnaphthalene intermediate. This intermediate, under the influence of a suitable catalyst or base, can undergo an intramolecular hydroalkoxylation to afford a substituted benzonaphthofuran. The choice of catalyst and reaction conditions is crucial for controlling the efficiency and selectivity of the cyclization step.

Interactive Data Table: Sonogashira Coupling and Subsequent Cyclization

| Entry | Alkyne | Coupling Catalyst | Cyclization Promoter | Solvent | Temp (°C) | Product | Overall Yield (%) |

| 1 | 2-Ethynylphenol | Pd(PPh₃)₄/CuI | KOt-Bu | DMF | 100 | 4-Methylbenzo[b]naphtho[2,1-d]furan | 72 |

| 2 | 2-Ethynylaniline | PdCl₂(PPh₃)₂/CuI | PdCl₂ | Acetonitrile | 80 | 4-Methylbenzo[b]naphtho[2,1-d]indole | 65 |

| 3 | Phenylacetylene | Pd(OAc)₂/CuI | AuCl₃ | Dioxane | 90 | 1-Phenyl-3-methylaceanthrylene | 80 |

These cascade and cyclization strategies highlight the utility of this compound as a versatile building block for the synthesis of complex polycyclic aromatic and heterocyclic compounds. The ability to construct multiple C-C or C-heteroatom bonds in a single synthetic operation makes these approaches highly efficient and atom-economical.

Mechanistic Investigations of 2 Bromo 3 Methylnaphthalene Transformations

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 2-Bromo-3-methylnaphthalene and its precursors involves several key reactions, each with a distinct and well-studied mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields.

Birch Reduction Mechanistic Aspects

The Birch reduction is a fundamental reaction in the synthesis of this compound, often starting from naphthalene (B1677914). researchgate.netdergipark.org.tr This reaction reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) with an alcohol serving as a proton source. chemistnotes.comwikipedia.org

The mechanism proceeds through a series of single-electron transfers and protonations: chemistnotes.com

Electron Transfer: A solvated electron from the dissolved alkali metal adds to the naphthalene ring, forming a radical anion. chemistnotes.comwikipedia.org

Protonation: The radical anion is a strong base and abstracts a proton from the alcohol. chemistnotes.comwikipedia.org

Second Electron Transfer: A second electron is transferred from the alkali metal to the resulting radical, forming a carbanion. chemistnotes.com

Second Protonation: This carbanion is then protonated by the alcohol to yield the final 1,4-dihydronaphthalene (B28168) product. chemistnotes.com

Mechanism of Cyclopropane (B1198618) Ring-Opening by Bromine

A key step in a modern synthesis of this compound involves the bromination-induced ring-opening of a cyclopropane intermediate, specifically 1H-cyclopropa[b]naphthalene. researchgate.netdergipark.org.tr This reaction is carried out by treating the cyclopropane derivative with molecular bromine (Br₂), typically in a solvent like carbon tetrachloride, leading to the formation of 2-bromo-3-(bromomethyl)naphthalene (B8671974). dergipark.org.tr

The mechanism of this ring-opening can be understood through the principles of electrophilic addition to cyclopropanes. The strained C-C bonds of the cyclopropane ring possess significant p-character, allowing them to react with electrophiles in a manner analogous to alkenes. The reaction with bromine can proceed through different pathways depending on the conditions:

Electrophilic Addition: In polar solvents or in the dark, the reaction is believed to proceed via an electrophilic mechanism. The bromine molecule becomes polarized, and the positive end attacks one of the cyclopropane C-C bonds, leading to the formation of a carbocationic intermediate. This intermediate is then attacked by the bromide ion to give the 1,3-dibromo product. core.ac.ukpharmaguideline.com

Free-Radical Mechanism: Under photochemical conditions (UV light), the reaction can proceed through a free-radical chain mechanism. core.ac.uk However, for the synthesis of 2-bromo-3-(bromomethyl)naphthalene from 1H-cyclopropa[b]naphthalene, the reaction is typically performed under reflux, suggesting a thermal, likely electrophilic, pathway. dergipark.org.tr

Studies on related 1,2-diarylcyclopropanes have shown that photolytically generated bromine atoms lead to the formation of 1,3-dibromo-1,3-diarylpropanes via a free-radical pathway. core.ac.uk However, the synthesis from 1H-cyclopropa[b]naphthalene specifies reflux conditions with molecular bromine, which favors the electrophilic ring-opening to yield the desired product. dergipark.org.tr

Free-Radical Bromination Mechanisms

Free-radical bromination is a key transformation for introducing a bromine atom onto the methyl group of this compound to form 2-bromo-3-(bromomethyl)naphthalene. This type of reaction is characteristic of alkyl-substituted aromatic compounds and is typically initiated by UV light or a radical initiator like N-bromosuccinimide (NBS). byjus.comlscollege.ac.in

The mechanism is a chain reaction consisting of three main stages: byjus.comsavemyexams.com

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br-Br bond) by energy input (e.g., UV light) to generate two bromine radicals (Br•). byjus.comsavemyexams.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound. This step is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical. This forms a molecule of hydrogen bromide (HBr) and the 2-bromo-3-(naphthalen-3-yl)methyl radical. This organic radical then reacts with another molecule of Br₂ to form the product, 2-bromo-3-(bromomethyl)naphthalene, and a new bromine radical, which continues the chain. byjus.comscirp.org

Termination: The chain reaction concludes when two radicals combine. This can happen in several ways, such as the combination of two bromine radicals, two organic radicals, or a bromine radical and an organic radical. byjus.comsavemyexams.com

Bromination is significantly more selective than chlorination for substituting a specific hydrogen atom. This selectivity is attributed to the higher activation energy of the hydrogen abstraction step by a bromine radical, making the reaction more sensitive to the stability of the radical being formed. lscollege.ac.inmasterorganicchemistry.com

Kinetics of Aromatic Halogen Substitution

The introduction of a bromine atom directly onto the naphthalene ring, as in the bromination of 2-methylnaphthalene (B46627), is an electrophilic aromatic substitution reaction. The kinetics of such reactions have been studied for various aromatic compounds, including naphthalenes. masterorganicchemistry.comrsc.org

The general mechanism involves three steps: masterorganicchemistry.com

Generation of the Electrophile: A Lewis acid catalyst, such as FeBr₃ or AlBr₃, polarizes the Br-Br bond, creating a more potent electrophile, often represented as Br⁺. docbrown.info

Attack of the Aromatic Ring: The π-electron system of the naphthalene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst. docbrown.info

Kinetic studies on the halogenation of naphthalenes and their derivatives show that the reaction rate is influenced by the nature and position of substituents. The methyl group in 2-methylnaphthalene is an activating group, directing incoming electrophiles primarily to the 1-position due to the stabilization of the carbocation intermediate. rsc.org The chlorination of 2-methylnaphthalene, a similar reaction, has been shown to produce a mixture of substitution and addition products, with the kinetics being complex. rsc.org

Fundamental Studies on Carbon-Halogen Bond Dissociation

Understanding the mechanism of carbon-bromine (C-Br) bond cleavage is fundamental to predicting the reactivity of this compound in various chemical and electrochemical processes.

Electrochemically Induced C-Br Cleavage Mechanisms

The electrochemical reduction of aryl halides, including bromonaphthalenes, has been a subject of detailed mechanistic investigation. These studies provide insight into the fundamental steps of C-Br bond dissociation. For the closely related compound 1-bromo-2-methylnaphthalene (B105000), quantum mechanical calculations and experimental data have elucidated the mechanism of electrochemically induced C-Br bond cleavage. mdpi.comosti.gov

The process is generally understood to follow a stepwise mechanism: mdpi.comresearchgate.net

Electron Uptake: The this compound molecule accepts an electron at the cathode to form a radical anion. mdpi.comresearchgate.net

Bond Cleavage: The newly formed radical anion is transient and undergoes rapid cleavage of the C-Br bond. This dissociation results in the formation of a 3-methyl-2-naphthyl radical and a bromide anion (Br⁻). mdpi.com

Further Reactions: The highly reactive organic radical can then participate in subsequent reactions. For instance, it can be further reduced to an anion which is then protonated, or it can react with another radical to form a dimer, such as a binaphthalene derivative. mdpi.com

This stepwise pathway, where electron transfer precedes bond breaking, is generally favored for aromatic halides over a concerted mechanism where electron transfer and bond cleavage occur simultaneously. mdpi.comresearchgate.net The formation of the radical intermediate is a key feature of this process, influencing the final products observed, which can include reduction products or polymers formed on the electrode surface. mdpi.comresearchgate.net

Pathways of Transient Radical Anion Formation

The electrochemical reduction of aryl halides like this compound typically proceeds through a stepwise mechanism, initiated by the formation of a transient radical anion. mdpi.comunimore.it This process begins with the injection of a single electron into the molecule, occupying what was the lowest unoccupied molecular orbital (LUMO). acs.orgwikipedia.org For aromatic systems, this electron generally enters an antibonding π* orbital. wikipedia.org

This model, often associated with the work of Savéant, distinguishes between a concerted mechanism, where electron transfer and bond cleavage occur simultaneously, and a stepwise mechanism, where a distinct radical anion intermediate is formed. mdpi.comunimore.it For aromatic halides, the stepwise pathway is generally the preferred route of dissociation. unimore.itresearchgate.net The formation of the this compound radical anion is an energetically favorable process, leading to a temporary species that is primed for further reaction. acs.org The stability and lifetime of this radical anion are influenced by several factors, including the solvent, the electrode material, and the supporting electrolyte used in the electrochemical process. researchgate.netresearchgate.net

Table 1: Factors Influencing Radical Anion Formation

| Factor | Influence on Mechanism |

|---|---|

| Aromatic System | Extensive conjugated systems, like naphthalene, can stabilize the incoming electron, favoring radical anion formation. wikipedia.org |

| Halogen | The nature of the halogen affects the energy of the σ* orbital of the carbon-halogen bond and influences the rate of cleavage. |

| Solvent | Aprotic solvents are typically used as they can effectively solvate the accompanying cation (in chemical reductions) without protonating the radical anion. wikipedia.org |

| Reduction Potential | A sufficiently negative potential is required to overcome the energy barrier for electron injection into the molecule. researchgate.net |

The process can be summarized by the following reaction:

Electron Injection: this compound + e⁻ → [this compound]•⁻

This initial one-electron reduction step is the gateway to subsequent chemical changes, leading to the cleavage of the carbon-bromine bond. mdpi.com

Subsequent Radical Dimerization and Product Formation

Following its formation, the transient this compound radical anion undergoes further reaction. The primary pathway is the cleavage of the carbon-bromine (C-Br) bond. mdpi.comunimore.it This dissociation is a rapid process that results in the formation of a bromide anion (Br⁻) and a neutral 3-methyl-2-naphthalenyl radical. mdpi.com

Bond Cleavage: [this compound]•⁻ → 3-methyl-2-naphthalenyl• + Br⁻

The resulting organic radical is a highly reactive intermediate. utexas.edu In the absence of other trapping agents, a common fate for these radicals is dimerization, where two radicals combine to form a new carbon-carbon bond. mdpi.comunimore.it The reaction between two 3-methyl-2-naphthalenyl radicals would lead to the formation of a 3,3'-dimethyl-2,2'-binaphthalene dimer. This process is a key step in forming binaphthyl systems, which are important structural motifs in chiral ligands and advanced materials.

Radical Dimerization: 2 (3-methyl-2-naphthalenyl•) → 3,3'-Dimethyl-2,2'-binaphthalene

The dimerization process is highly efficient and represents a viable synthetic route for creating C-C bonds between aromatic rings. unimore.it Under certain electrochemical conditions, particularly at highly negative potentials, the organic radical can be further reduced to an anion, which may then be protonated by the solvent or residual water in the system. unimore.itresearchgate.net

Catalytic Cycle Mechanisms in Metal-Mediated Reactions

Metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming C-C bonds and are widely applicable to aryl bromides like this compound. libretexts.orgwikipedia.org These reactions are characterized by a catalytic cycle involving a transition metal, most commonly palladium. libretexts.orgrsc.org The general catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is the initial and often rate-determining step of the catalytic cycle. libretexts.org A low-valent metal complex, typically a 14-electron Pd(0) species, reacts with the aryl halide (this compound). wikipedia.org During this process, the C-Br bond is cleaved, and the palladium inserts itself into the bond. This results in a new organopalladium(II) complex, where the oxidation state of the palladium has increased from 0 to +2. rsc.orglibretexts.org

Reaction Step: Pd(0)L₂ + (this compound) → (3-methyl-2-naphthalenyl)-Pd(II)(Br)L₂

Reductive Elimination: This is the final step of the cycle, which results in the formation of the desired cross-coupled product and the regeneration of the Pd(0) catalyst. libretexts.org In this intramolecular step, the two organic groups attached to the Pd(II) center couple and are eliminated from the metal. wikipedia.org For this to occur, the ligands must typically be in a cis orientation to each other on the metal center. libretexts.org The oxidation state of the palladium is reduced from +2 back to 0, allowing it to re-enter the catalytic cycle. libretexts.org

Reaction Step: (R¹)-(3-methyl-2-naphthalenyl)-Pd(II)L₂ → R¹-(3-methyl-2-naphthalenyl) + Pd(0)L₂

Table 2: Key Features of Oxidative Addition and Reductive Elimination

| Step | Metal Oxidation State Change | Key Transformation |

|---|---|---|

| Oxidative Addition | Increases (e.g., Pd(0) → Pd(II)) | C-X bond of the electrophile is broken and adds to the metal center. rsc.org |

| Reductive Elimination | Decreases (e.g., Pd(II) → Pd(0)) | A new C-C bond is formed between ligands on the metal, and the product is released. rsc.org |

Transmetalation Processes

Transmetalation is the crucial intermediate step between oxidative addition and reductive elimination. In this stage, the organic group from an organometallic nucleophile is transferred to the palladium(II) complex formed during oxidative addition. nih.gov The specific organometallic reagent used defines the type of cross-coupling reaction.

In Suzuki-Miyaura Coupling: An organoboron reagent, such as a boronic acid or ester, is used. The reaction requires a base (e.g., Cs₂CO₃, K₃PO₄) to activate the organoboron compound, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center. rsc.orgnih.gov

(3-methyl-2-naphthalenyl)-Pd(II)(Br)L₂ + R-B(OH)₂ + Base → (R)-(3-methyl-2-naphthalenyl)-Pd(II)L₂ + [B(OH)₂Br]-Base-H⁺

In Stille Coupling: An organotin (stannane) reagent is used. The transfer of the organic group from tin to palladium occurs, generating the key diorganopalladium(II) intermediate ready for reductive elimination. wikipedia.org

The efficiency of the transmetalation step can be influenced by the nature of the organic groups, the ligands on the palladium, and the specific metal (e.g., B, Sn, Zn) of the organometallic reagent. uva.es This step is essential as it brings both coupling partners together on the same metal center, setting the stage for the final bond-forming reductive elimination. wikipedia.orgnih.gov

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Methylnaphthalene

Quantum Mechanical Investigations

Quantum mechanical calculations are essential for understanding the fundamental properties of a molecule, such as its stability, electronic distribution, and the energetics of chemical reactions.

Potential Energy Surface Analysis of Reaction Intermediates

A potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. muni.czlibretexts.org It is crucial for identifying stable molecules, reaction intermediates, and the transition states that connect them.

While specific, detailed potential energy surface analyses for reaction intermediates of 2-bromo-3-methylnaphthalene are not extensively documented in current literature, comprehensive studies have been performed on its isomer, 1-bromo-2-methylnaphthalene (B105000). mdpi.comnih.gov For this isomer, the electrochemically induced carbon-bromine bond dissociation was studied by modeling the PES. mdpi.comnih.gov The analysis of the 1-bromo-2-methylnaphthalene radical anion showed that the dissociation of the C-Br bond is an energetically favorable, downhill process. mdpi.com The PES for the neutral molecule, in contrast, displayed a Morse-like associative behavior, confirming that electron transfer is a critical step for initiating the C-Br bond cleavage. mdpi.com Such studies on the 1,2-isomer highlight the type of detailed mechanistic insights that a PES analysis can provide, suggesting that any reaction involving C-Br bond cleavage in this compound would also likely proceed through radical anion intermediates.

Dynamic Reaction Coordinate (DRC) Calculations for Bond Dissociation

Dynamic Reaction Coordinate (DRC) calculations offer a molecular-level movie of a chemical reaction, tracking the positions and momenta of atoms over time as a bond breaks or forms. mdpi.comnih.gov This method provides a detailed picture of the dissociation process beyond the static view of a PES. nih.gov

For the electrochemically induced carbon–bromine bond dissociation in 1-bromo-2-methylnaphthalene, DRC calculations were instrumental. mdpi.comnih.govnih.gov These studies revealed that upon electron uptake, the C-Br bond cleaves in a stepwise mechanism, forming a bromide anion and a 2-methylnaphthalene (B46627) radical. mdpi.comnih.gov The DRC trajectory confirmed that after the bromide anion dissociates, the resulting organic radicals can couple to form a dimer. mdpi.com Although equivalent DRC calculations for this compound are not available, these findings for the 1,2-isomer establish a precedent for a stepwise dissociative mechanism for halogenated naphthalenes following electrochemical reduction.

Computational Modeling of Electronic Distribution and Steric Hindrance

Computational models, particularly those using Density Functional Theory (DFT), are effective for analyzing the electronic structure and steric properties of molecules. While direct modeling of this compound is not widely published, extensive DFT studies on mono-substituted naphthalenes provide a strong basis for understanding its properties. researchgate.net

A B3LYP-D3 computational study on mono-substituted naphthalenes investigated the effects of substituents like -Br and -CH₃ on the naphthalene (B1677914) ring's geometry and electronic properties. researchgate.net The bromine atom acts as an electron-withdrawing group via the inductive effect but an electron-donating group through the mesomeric (resonance) effect. The methyl group is a weak electron-donating group through both inductive and hyperconjugation effects.

In this compound, both substituents are on the β-positions of the naphthalene ring. The β-position is generally less reactive than the α-position. researchgate.net The placement of the bromo and methyl groups adjacent to each other introduces steric hindrance, which can influence the planarity of the naphthalene system and the orientation of the substituents, thereby affecting reactivity at nearby positions. The interaction between the lone pairs of the bromine atom and the C-H bonds of the methyl group can lead to localized electronic and steric effects that would not be present in the mono-substituted analogues.

| Property | Naphthalene | 2-Methylnaphthalene | 2-Bromonaphthalene |

| HOMO-LUMO Gap (eV) | 4.749 | 4.757 | 4.671 |

| Dipole Moment (Debye) | 0.001 | 0.360 | 1.543 |

Table generated from data in a B3LYP-D3/6-311++G(d,p) computational study. researchgate.net

The data shows that a methyl group at the 2-position has a minimal effect on the HOMO-LUMO gap compared to unsubstituted naphthalene, indicating a small perturbation of the frontier orbitals. researchgate.net In contrast, a bromine atom at the 2-position noticeably reduces the energy gap, suggesting an increase in reactivity. researchgate.net Both substituents increase the molecule's dipole moment, with the effect of bromine being significantly more pronounced. researchgate.net For this compound, these effects would be combined and modulated by their interaction.

Prediction of Reactivity and Product Compositions

The prediction of reactivity and the likely composition of products in chemical reactions is a primary application of computational chemistry. This is often achieved by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential.

For electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The methyl group (-CH₃) is a weak activating group and is ortho, para-directing. The bromo group (-Br) is a deactivating group but is also ortho, para-directing. In this compound, the substituents are at positions 2 and 3.

The bromo group at C2 directs incoming electrophiles to C1 (ortho) and C4 (para is blocked) and C6/C7 (meta positions relative to the other ring).

The methyl group at C3 directs incoming electrophiles to C2 (ortho, blocked), C4 (ortho), and C1 (meta).

The directing effects reinforce each other at the C4 position and, to a lesser extent, at the C1 position. However, the C4 position is sterically hindered by the peri-hydrogen at C5. The C1 position is sterically hindered by the adjacent bromo group at C2. Therefore, electrophilic attack is most likely to occur on the unsubstituted ring, with the precise location being a balance between the electronic directing effects and steric hindrance. Computational models of the transition states for electrophilic attack at various positions would be needed to definitively predict the major product.

A study on the peroxy-acid treatment of various substituted naphthalenes found that models using calculated descriptors like minimum local ionization potential could predict degradation rates. researchgate.net This indicates that for this compound, similar computational methods could effectively predict its reactivity in specific reaction environments.

Advanced Applications in Materials Science and Synthetic Chemistry

Role as Building Blocks for Complex Organic Architectures

In synthetic chemistry, 2-Bromo-3-methylnaphthalene is prized not for its direct application but as a crucial starting material for a more reactive intermediate: 2-bromo-3-(bromomethyl)naphthalene (B8671974). The transformation is typically achieved via radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS). This derivative, possessing two distinct carbon-bromine bonds of differing reactivity, becomes a powerful and versatile building block for constructing sophisticated molecular frameworks. gatech.edu

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of two or more fused aromatic rings. lgcstandards.com The synthesis of larger, more complex PAHs and related structures like hydroacenes (partially saturated acenes) often relies on the strategic coupling of smaller, functionalized aromatic units. researchgate.net The derivative 2-bromo-3-(bromomethyl)naphthalene serves as a key precursor in this context. gatech.edu The presence of both an aryl bromide and a benzyl bromide allows for sequential, site-selective reactions, such as palladium-catalyzed cross-couplings at the C-Br bond on the ring and nucleophilic substitution at the CH₂-Br group. This dual reactivity enables chemists to methodically build up larger fused ring systems, extending the π-conjugated network and tuning the electronic properties of the resulting macromolecules. researchgate.net

Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. This compound, through its dibrominated derivative, has been instrumental in the synthesis of unique, propeller-shaped, C₃-symmetric chiral polyaryl cyclophanes. gatech.edu In these syntheses, 2-bromo-3-(bromomethyl)naphthalene acts as a rigid panel unit. Macrocyclization reactions, for instance with 1,3,5-trimercaptobenzene, allow for the construction of large, shape-persistent cage-like molecules. nih.gov The inherent steric constraints of these structures can lead to stable, resolvable enantiomers, making them valuable in chirality research and asymmetric catalysis. nih.gov

| Precursor | Key Reaction Type | Product Class | Key Feature |

|---|---|---|---|

| 2-Bromo-3-(bromomethyl)naphthalene | Macrocyclization | Chiral Polyaryl Cyclophanes | Propeller-shaped, C₃-symmetric structures |

The rigid naphthalene (B1677914) core is an excellent scaffold for building fluorescent molecules. By extending the π-conjugation of the system, the absorption and emission properties of the molecule can be finely tuned. 2-Bromo-3-(bromomethyl)naphthalene has been successfully employed as a key building block in the synthesis of fluorescent π-expanded oxepins. gatech.edu The synthetic route leverages the dual functionality of the precursor to construct larger, more complex heterocyclic systems that exhibit desirable photophysical properties. Such fluorescent compounds are of significant interest for applications in chemical sensing, bioimaging, and organic electronics. nih.gov

The functional groups of this compound provide direct pathways to other valuable synthetic intermediates like aromatic dialdehydes and quinodimethanes.

Aromatic Aldehydes: The bromo group can be converted to an aldehyde through a lithium-bromine exchange reaction using an organolithium reagent (e.g., n-BuLi), followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). semanticscholar.org Subsequent oxidation of the methyl group would yield an aromatic dialdehyde, a versatile precursor for polymers, macrocycles, and other complex organic materials.

Quinodimethanes: ortho-Quinodimethanes (oQDMs) are highly reactive intermediates used extensively in Diels-Alder reactions to construct polycyclic skeletons. chemrxiv.org Modern synthetic methods enable the palladium-catalyzed generation of oQDMs from precursors like 2-vinylbromoarenes. chemrxiv.org this compound can be readily converted into such a precursor, setting the stage for its use in multicomponent reactions to generate a transient naphthalene-based oQDM, which can then be trapped intramolecularly to rapidly build complex, benzo-fused polycyclic systems. chemrxiv.orgsemanticscholar.org

Applications in Organic Optoelectronics and Material Design

The naphthalene scaffold is a fundamental component in the design of materials for organic electronics, particularly for organic light-emitting diodes (OLEDs). mdpi.com Naphthalene derivatives are prized for their high quantum yields, excellent photostability, and wide bandgaps, which make them suitable as blue-light-emitting materials—a critical component for full-color displays and solid-state lighting. nih.govmdpi.com

While this compound itself is not an active optoelectronic material, it represents an essential starting point for more complex, functional molecules. gatech.edu The bromo and methyl substituents serve as synthetic handles for introducing charge-transporting groups (like triarylamines) or for extending the π-conjugated system through cross-coupling reactions. gatech.edu This allows for the rational design of materials with tailored electronic and photophysical properties. For instance, naphthalene diimide (NDI) derivatives, which can be synthesized from brominated naphthalene precursors, are used as n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu The ability to functionalize the naphthalene core allows chemists to fine-tune properties like electron affinity, charge carrier mobility, and solid-state packing, which are critical for device performance. gatech.edu

| Material Class | Device Application | Function | Reference Scaffold |

|---|---|---|---|

| Fluorene-Substituted Naphthalenes | OLEDs | Blue Emitter | Naphthalene nih.gov |

| Naphthalene Diimide (NDI) Derivatives | OFETs, OPVs | n-Type Semiconductor | Naphthalene gatech.edu |

| 1,4-Naphthalene-Based Copolymers | OLEDs | Blue-Emitting Polymer | Naphthalene mdpi.com |

Methodological Utility in Analytical Chemistry